1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione
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Overview
Description
1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione typically involves the reaction of indene derivatives with oxazolidine precursors under specific conditions. One common method includes the reaction of indene-2,3-dione with an appropriate oxazolidine derivative in the presence of a base such as triethylamine in ethanol at room temperature . The reaction proceeds through a nucleophilic addition mechanism, forming the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted spirocyclic structures with various functional groups.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share a similar spirocyclic structure but with a pyrazole ring instead of an oxazolidine ring.
1,3-Dihydrospiro[indene-2,6’-thiazine] derivatives: These compounds have a thiazine ring fused with the indene moiety.
Uniqueness
1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-1,3-oxazolidine]-2',5'-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,14) |
InChI Key |
GTJOJDLVRFSGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(=O)OC(=O)N3 |
Origin of Product |
United States |
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